2,6-Dichloro-3-(chloromethyl)pyridine

Friedel-Crafts Alkylation Triarylmethane Dye Synthesis Electrophilic Substitution

2,6-Dichloro-3-(chloromethyl)pyridine (CAS 41789-37-1) is a halogenated pyridine derivative that serves as a versatile electrophilic building block for the construction of complex heterocyclic scaffolds. This compound features a 2,6-dichloro-substituted pyridine core with a chloromethyl (-CH2Cl) group at the 3-position, providing three distinct reactive handles: the aromatic chlorine atoms, which are suitable for cross-coupling and nucleophilic aromatic substitution; and the benzylic chloromethyl moiety, which acts as a potent electrophile for Friedel-Crafts alkylation , nitration for further functionalization , and oxidation to generate nicotinic acid derivatives.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 41789-37-1
Cat. No. B1336301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(chloromethyl)pyridine
CAS41789-37-1
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CCl)Cl)Cl
InChIInChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
InChIKeyCMPPTKONDXHDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-(chloromethyl)pyridine (CAS 41789-37-1): A High-Purity, Multifunctional Halogenated Pyridine Intermediate for Agrochemical and Pharmaceutical R&D


2,6-Dichloro-3-(chloromethyl)pyridine (CAS 41789-37-1) is a halogenated pyridine derivative that serves as a versatile electrophilic building block for the construction of complex heterocyclic scaffolds. This compound features a 2,6-dichloro-substituted pyridine core with a chloromethyl (-CH2Cl) group at the 3-position, providing three distinct reactive handles: the aromatic chlorine atoms, which are suitable for cross-coupling and nucleophilic aromatic substitution; and the benzylic chloromethyl moiety, which acts as a potent electrophile for Friedel-Crafts alkylation [1], nitration for further functionalization [2], and oxidation to generate nicotinic acid derivatives [3]. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly deactivates the heterocycle, modulating the reactivity of the chloromethyl group and enabling its use as a key intermediate in the synthesis of triarylmethane dyes, fine chemicals, and pesticide precursors, without the high-throughput commercial applications of other single-chloro chloromethylpyridine isomers [1].

Procurement Risk Assessment: Why Alternative 2,6-Dichloro-3-(chloromethyl)pyridine Analogs Are Not Drop-In Replacements for Specific Synthetic Routes


Substituting 2,6-dichloro-3-(chloromethyl)pyridine with its closest structural analogs—including 2,6-dichloropyridine (lacking the chloromethyl group), 2,6-dichloro-3-methylpyridine (precursor alcohol/oxidized form), or positional isomers such as 5-chloro-2-(chloromethyl)pyridine—fundamentally alters reaction outcomes and downstream application viability. The 2,6-dichloro-3-(chloromethyl)pyridine scaffold offers a unique, regiospecific electrophilic center at the 3-position that is flanked by two electron-withdrawing chloro substituents. This configuration enables selective Friedel-Crafts alkylations that would not proceed with the unsubstituted pyridine ring and cannot be replicated by mono-chloro isomers which are optimized for high-volume neonicotinoid insecticide production [1]. Conversely, the use of the simpler 2,6-dichloropyridine in a synthetic sequence would require an additional, often low-yielding, chloromethylation step under harsh conditions, adding cost and complexity. Furthermore, procurement of the 3-chloromethyl derivative specifically enables the subsequent nitration at the 5-position for agrochemical precursor synthesis, a regiochemical outcome dictated by the existing substitution pattern that would differ markedly for 2,4-dichloro or mono-chloro variants [2].

Quantitative Comparative Evidence: 2,6-Dichloro-3-(chloromethyl)pyridine Reactivity, Physicochemical Profile, and Functional Differentiation


Evidence 1: Regiospecific Friedel-Crafts Alkylation Enabled by 3-Chloromethyl-2,6-dichloro Substitution Pattern

The 2,6-dichloro-3-(chloromethyl)pyridine compound is specifically designed as an electrophilic partner in Friedel-Crafts alkylation reactions for the preparation of 2,6-dichloro-3-arylmethylpyridines, a reaction that cannot be performed using the parent 2,6-dichloropyridine due to the absence of the reactive chloromethyl group [1]. While the reaction provides a direct route to these valuable intermediates, the known process (using 2,6-dichloro-3-chloromethylpyridine) suffers from the formation of positional isomer mixtures when substituted aryl compounds are used, requiring laborious separation [1]. This limitation underscores the need for the specific 3-chloromethyl derivative as the optimal starting material for developing improved synthetic methodologies, rather than substituting with a less reactive or differently substituted pyridine analog.

Friedel-Crafts Alkylation Triarylmethane Dye Synthesis Electrophilic Substitution

Evidence 2: Functional Divergence via Sequential Nitration to Pesticidal 5-Nitropyridine Derivatives

Unlike non-chloromethylated or differently substituted analogs, 2,6-dichloro-3-(chloromethyl)pyridine can be directly nitrated to yield 2,6-dichloro-3-chloromethyl-5-nitropyridine, a compound explicitly claimed as a pesticide and plant-growth regulator [1]. The nitration is achieved by heating the target compound in a mixture of concentrated sulfuric acid and fuming nitric acid at 90–110°C [1]. This transformation is regioselective due to the existing 2,6-dichloro and 3-chloromethyl substitution pattern. A comparator such as 2,6-dichloropyridine lacks the chloromethyl handle required for further derivatization after nitration, while 5-chloro-2-(chloromethyl)pyridine (CCMP) is primarily directed toward neonicotinoid pathways rather than this 5-nitro substituted pesticide class [1].

Nitration Agrochemical Intermediate Pesticide Synthesis

Evidence 3: Enhanced Physical Handling Properties vs. Liquid Chloromethylpyridine Isomers

2,6-Dichloro-3-(chloromethyl)pyridine exhibits a melting point of 89–90°C and a boiling point of 285.5±35.0°C at 760 mmHg . This solid-state nature at ambient temperature provides distinct handling, storage, and purification advantages over structurally related liquid chloromethylpyridines. In contrast, the comparator 5-chloro-2-(chloromethyl)pyridine (a key intermediate for imidacloprid) is reported as a liquid with a melting point range of 40–45°C [1], rendering it more difficult to purify via simple recrystallization and potentially more prone to handling losses during large-scale laboratory or pilot-plant operations.

Physicochemical Properties Melting Point Purification

Evidence 4: Hydrolytic Stability and Controlled Degradation to Carboxylic Acid Derivatives

The chloromethyl group in 2,6-dichloro-3-(chloromethyl)pyridine is susceptible to hydrolysis, but this reactivity is leveraged as a controlled functionalization pathway rather than an undesirable instability. Under oxidative or hydrolytic conditions, the chloromethyl group can be converted to the corresponding carboxylic acid, providing access to 2,6-dichloronicotinic acid derivatives [1]. Specifically, 2,6-dichloro-3-chloromethylpyridine is reacted with concentrated nitric acid in the presence of concentrated sulfuric acid and a metal salt catalyst to prepare 2,6-dichloronicotinic acid [1]. In contrast, the comparator 2,6-dichloropyridine lacks this oxidizable handle entirely, requiring alternative, often less direct, synthetic approaches to access the nicotinic acid scaffold [1].

Hydrolysis Stability Nicotinic Acid Derivatives

Evidence 5: Differentiation from High-Volume Agrochemical Intermediates: Application Divergence from 5-Chloro-2-(chloromethyl)pyridine (CCMP)

2,6-Dichloro-3-(chloromethyl)pyridine is fundamentally differentiated from 5-chloro-2-(chloromethyl)pyridine (CCMP) by its downstream application portfolio. CCMP is established as the critical, high-volume intermediate for neonicotinoid insecticides such as imidacloprid and acetamiprid, driving its large-scale industrial production and optimization [1]. In contrast, 2,6-dichloro-3-(chloromethyl)pyridine is not associated with this neonicotinoid pathway; its patent and literature footprint is concentrated on niche applications including triarylmethane dye precursors, specialized pesticide candidates (e.g., 5-nitropyridine derivatives), and research-scale synthesis of polyhalogenated nicotinic acids [REFS-2, REFS-3]. This divergence means that procurement of the target compound is specifically indicated for research programs exploring these non-neonicotinoid chemical spaces, whereas CCMP would be the incorrect and chemically misdirected choice for these purposes.

Application Specificity Neonicotinoid Insecticides Fine Chemical Synthesis

High-Value Application Scenarios for 2,6-Dichloro-3-(chloromethyl)pyridine: From Research Synthesis to Niche Industrial Precursors


Synthesis of Triarylmethane Dyes and Lactones via Friedel-Crafts Alkylation

The primary established industrial utility of 2,6-dichloro-3-(chloromethyl)pyridine lies in its role as an electrophilic partner in Friedel-Crafts alkylation reactions to prepare 2,6-dichloro-3-arylmethylpyridines [1]. These arylmethyl derivatives are valuable intermediates in the synthesis of triarylmethane dyes and triarylmethanelactones [1]. Procurement of this compound is essential for chemists developing new dye molecules or optimizing existing dye synthesis routes, where the 2,6-dichloro substitution pattern influences the final dye's optical and stability properties. Alternative routes that begin with 2,6-dichloropyridine would require a chloromethylation step, adding complexity and potentially lowering overall yield.

Preparation of Specialized Pesticide Candidates and Plant Growth Regulators

The nitration of 2,6-dichloro-3-(chloromethyl)pyridine yields 2,6-dichloro-3-chloromethyl-5-nitropyridine, a compound with demonstrated utility as a pesticide and plant-growth regulator [2]. This application scenario is specific to the 3-chloromethyl derivative due to the regiochemical control exerted by the existing substituents. Procurement should be prioritized by agrochemical research groups seeking to explore the structure-activity relationships of 5-nitropyridine-based crop protection agents. Using an alternative isomer such as 5-chloro-2-(chloromethyl)pyridine would direct the research down the established neonicotinoid pathway, missing the opportunity to explore this distinct pesticidal chemical space.

Direct Oxidation Route to 2,6-Dichloronicotinic Acid Building Blocks

2,6-Dichloro-3-(chloromethyl)pyridine serves as a direct precursor to 2,6-dichloronicotinic acid via oxidation with nitric acid/sulfuric acid mixtures [3]. This scenario is highly relevant for medicinal chemists and process chemists requiring a convergent synthesis of nicotinic acid derivatives bearing the 2,6-dichloro substitution pattern. The ability to oxidize the pre-installed chloromethyl group to a carboxylic acid offers a strategic advantage over linear syntheses that would build the pyridine ring or introduce the carboxyl group via less efficient methods. Procurement is indicated for projects synthesizing pharmaceutical intermediates where a 2,6-dichloronicotinoyl moiety is a desired structural feature.

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